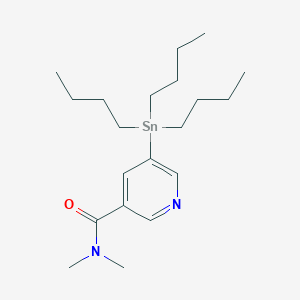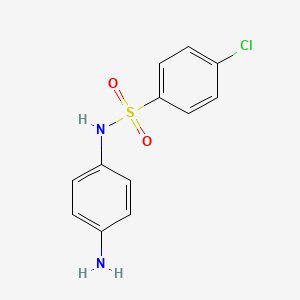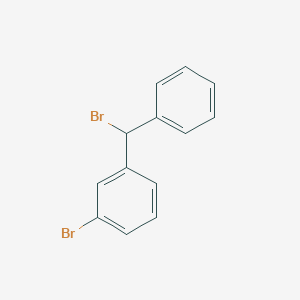![molecular formula C22H40N2Sn B13986220 3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(tributylstannyl)pyridine CAS No. 188399-51-1](/img/structure/B13986220.png)
3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(tributylstannyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]stannane is an organotin compound with the molecular formula C22H40N2Sn and a molecular weight of 451.3 g/mol . This compound features a tin atom bonded to a pyridine ring and three butyl groups, making it a versatile reagent in organic synthesis.
準備方法
The synthesis of Tributyl-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]stannane typically involves the reaction of a pyridine derivative with tributyltin chloride under specific conditions. One common method includes the following steps:
Starting Materials: Pyridine derivative, tributyltin chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or toluene are often used.
化学反応の分析
Tributyl-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents (e.g., chlorine, bromine), alkyl halides (e.g., methyl iodide).
科学的研究の応用
Tributyl-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]stannane has several applications in scientific research:
Biology: This compound can be used to study the effects of organotin compounds on biological systems, including their potential toxicity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism by which Tributyl-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]stannane exerts its effects involves the interaction of the tin atom with other molecules. The tin atom can form bonds with carbon, oxygen, and nitrogen atoms, facilitating various chemical reactions. In Stille cross-coupling reactions, the tin atom transfers its organic group to a palladium catalyst, which then couples it with another organic group to form a new carbon-carbon bond .
類似化合物との比較
Tributyl-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]stannane can be compared with other organotin compounds, such as:
5-Methyl-2-(tributylstannyl)pyridine: Similar in structure but with a methyl group at the 5-position of the pyridine ring.
2-(Tributylstannyl)pyridine: Lacks the methylpyrrolidinyl group, making it less complex.
Tributyltin chloride: A simpler organotin compound used in similar reactions but without the pyridine ring.
These comparisons highlight the unique structure of Tributyl-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]stannane, which combines the properties of a pyridine ring and an organotin compound, making it a valuable reagent in various chemical reactions.
特性
CAS番号 |
188399-51-1 |
|---|---|
分子式 |
C22H40N2Sn |
分子量 |
451.3 g/mol |
IUPAC名 |
tributyl-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]stannane |
InChI |
InChI=1S/C10H13N2.3C4H9.Sn/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;3*1-3-4-2;/h4,6,8,10H,3,5,7H2,1H3;3*1,3-4H2,2H3;/t10-;;;;/m0..../s1 |
InChIキー |
ADKDMUGQORLESY-CZEDPBFNSA-N |
異性体SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)[C@@H]2CCCN2C |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C2CCCN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


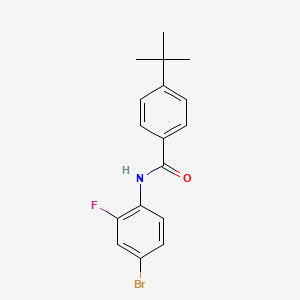
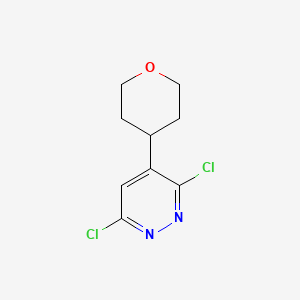

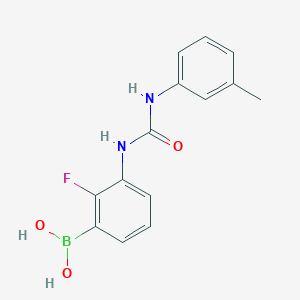
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13986155.png)

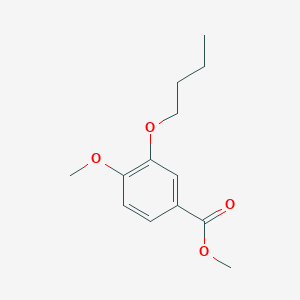
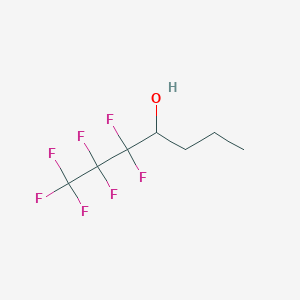

![5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid](/img/structure/B13986166.png)
